molecular formula C13H12FN3O4 B2408547 N1-(2-(4-fluorophenoxy)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1207029-25-1

N1-(2-(4-fluorophenoxy)ethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2408547
CAS No.: 1207029-25-1
M. Wt: 293.254
InChI Key: RGVRRSIUXAZNDD-UHFFFAOYSA-N
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Description

N1-(2-(4-fluorophenoxy)ethyl)-N2-(isoxazol-3-yl)oxalamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of a fluorophenoxy group, an isoxazole ring, and an oxalamide moiety, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-fluorophenoxy)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the isoxazole ring through a (3 + 2) cycloaddition reaction, often employing Cu (I) or Ru (II) as catalysts . The fluorophenoxyethyl group can be introduced via nucleophilic substitution reactions, where a fluorophenol derivative reacts with an appropriate alkylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave-assisted synthesis to accelerate reaction times and improve efficiency . Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-fluorophenoxy)ethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of N1-(2-(4-fluorophenoxy)ethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(2-(4-fluorophenoxy)ethyl)-N2-(isoxazol-3-yl)oxalamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O4/c14-9-1-3-10(4-2-9)20-8-6-15-12(18)13(19)16-11-5-7-21-17-11/h1-5,7H,6,8H2,(H,15,18)(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVRRSIUXAZNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)C(=O)NC2=NOC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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